molecular formula C14H16F3N3 B7587645 3,3,3-trifluoro-N-(2-imidazol-1-ylethyl)-1-phenylpropan-1-amine

3,3,3-trifluoro-N-(2-imidazol-1-ylethyl)-1-phenylpropan-1-amine

Cat. No. B7587645
M. Wt: 283.29 g/mol
InChI Key: ILKGIGRXOBHQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-trifluoro-N-(2-imidazol-1-ylethyl)-1-phenylpropan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as TFIPA and is a member of the phenylpropanamine family of compounds.

Mechanism of Action

The mechanism of action of TFIPA in cancer cells is not yet fully understood. However, studies have shown that TFIPA inhibits the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC activity leads to changes in gene expression, which ultimately results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
TFIPA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and cell cycle arrest. TFIPA has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFIPA is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. TFIPA has also been shown to have potent anticancer activity, which makes it a promising candidate for further research. However, one limitation of TFIPA is its relatively low solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for research on TFIPA. One area of research could focus on improving the solubility of TFIPA, which would make it easier to administer in vivo. Another area of research could focus on identifying the specific mechanisms by which TFIPA inhibits cancer cell growth. Additionally, research could be conducted to determine the efficacy of TFIPA in animal models and eventually in clinical trials.

Synthesis Methods

The synthesis of TFIPA involves the reaction of 3,3,3-trifluoroacetophenone with 2-imidazol-1-ylethylamine in the presence of sodium borohydride. The resulting product is then treated with hydrochloric acid to yield TFIPA. The synthesis method is relatively straightforward and can be carried out in a laboratory setting with ease.

Scientific Research Applications

TFIPA has shown promising results in the field of medicine, particularly in the treatment of cancer. Studies have shown that TFIPA has potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. TFIPA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

3,3,3-trifluoro-N-(2-imidazol-1-ylethyl)-1-phenylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3/c15-14(16,17)10-13(12-4-2-1-3-5-12)19-7-9-20-8-6-18-11-20/h1-6,8,11,13,19H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKGIGRXOBHQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(F)(F)F)NCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-trifluoro-N-(2-imidazol-1-ylethyl)-1-phenylpropan-1-amine

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